2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid is an organic compound that features a benzene ring substituted with two carboxylic acid groups and two 6-methylpyridin-2-ylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,5-dibromoterephthalic acid with 6-methyl-2-aminopyridine in the presence of a base such as potassium carbonate. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Cyclization: The intermediate product undergoes cyclization to form the desired compound. This step may require the use of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function. The pathways involved can include inhibition of enzyme activity or disruption of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid
- 2,5-Bis[(4-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid
- 2,5-Bis[(6-chloropyridin-2-yl)amino]benzene-1,4-dicarboxylic acid
Uniqueness
2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid is unique due to the presence of 6-methylpyridin-2-yl groups, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic electronic materials.
Eigenschaften
CAS-Nummer |
67332-86-9 |
---|---|
Molekularformel |
C20H18N4O4 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
2,5-bis[(6-methylpyridin-2-yl)amino]terephthalic acid |
InChI |
InChI=1S/C20H18N4O4/c1-11-5-3-7-17(21-11)23-15-9-14(20(27)28)16(10-13(15)19(25)26)24-18-8-4-6-12(2)22-18/h3-10H,1-2H3,(H,21,23)(H,22,24)(H,25,26)(H,27,28) |
InChI-Schlüssel |
IREZKGVFLSNWDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC(=N3)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.